molecular formula C11H23ClN2O B1439901 N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride CAS No. 1246172-55-3

N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride

Cat. No. B1439901
CAS RN: 1246172-55-3
M. Wt: 234.76 g/mol
InChI Key: WKFKARSELNBXQM-UHFFFAOYSA-N
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Description

“N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride” is a chemical compound with the CAS number 1246172-55-3 . Its molecular formula is C11H23ClN2O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

  • Potential Antipsychotic Agents : Heterocyclic analogs of certain compounds, including variations of N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds have been studied for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. They have also been evaluated in vivo for their ability to antagonize specific responses in mice, which are indicative of antipsychotic activity (Norman et al., 1996).

  • Anti-Acetylcholinesterase Activity : Certain derivatives of this compound have been synthesized and shown to exhibit significant anti-acetylcholinesterase activity. This activity suggests potential applications in the treatment of conditions like Alzheimer's disease. Some of these compounds have demonstrated particularly high affinity and selectivity, making them candidates for further development as antidementia agents (Sugimoto et al., 1990).

  • Inhibitors of Soluble Epoxide Hydrolase : Piperidine-4-carboxamide derivatives, including this compound, have been identified as inhibitors of soluble epoxide hydrolase. This inhibition has implications in various disease models, as it can affect biomarkers linked to certain diseases. The specific structural components of these compounds are crucial for their potency and selectivity (Thalji et al., 2013).

  • Synthesis and Characterization for Pharmaceutical Applications : Research has also focused on the synthesis and characterization of this compound and its derivatives for various pharmaceutical applications. This includes the study of its properties such as lipophilicity, solubility, and stability, which are important for its potential use as a pharmaceutical agent (Vorberg et al., 2016).

  • Anticonvulsant Activity : Some analogs of this compound have been synthesized and evaluated for their anticonvulsant activity. These studies are crucial for developing new treatments for conditions like epilepsy (Ho et al., 2001).

Safety and Hazards

When handling “N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

N-butyl-N-methylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-3-4-9-13(2)11(14)10-7-5-6-8-12-10;/h10,12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFKARSELNBXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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